molecular formula C8H4BrF2NS2 B2683245 2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole CAS No. 2248380-53-0

2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole

Cat. No.: B2683245
CAS No.: 2248380-53-0
M. Wt: 296.15
InChI Key: DWXHVCXJQQEGIE-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole is a heterocyclic compound that features both a thiophene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the bromothiophene and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a thiophene ring can be reacted with a thioamide under acidic conditions to form the thiazole ring. Subsequent bromination and introduction of the difluoromethyl group can be achieved using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure may impart specific biological activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes or as a ligand in the development of new catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity. In materials science, the compound’s electronic properties can be exploited to develop new materials with desired characteristics.

Comparison with Similar Compounds

2-(4-Bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole can be compared with other similar compounds such as:

    2-(4-Chlorothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and properties.

    2-(4-Bromothiophen-2-yl)-4-(trifluoromethyl)-1,3-thiazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-4-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS2/c9-4-1-6(13-2-4)8-12-5(3-14-8)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXHVCXJQQEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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